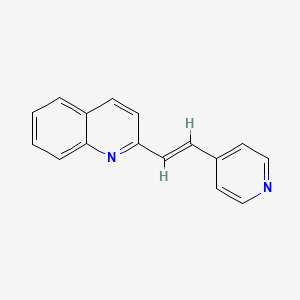

2-(2-Pyridin-4-yl-vinyl)-quinoline

Description

Significance of the Quinoline (B57606) Core in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.netjddtonline.info First isolated from coal tar in the 19th century, its name is derived from "quinine," a natural product historically used to treat malaria. numberanalytics.com This historical link to medicine foreshadowed the immense therapeutic potential of quinoline derivatives. jddtonline.info

The presence of the nitrogen atom in the pyridine ring of quinoline imparts distinct electronic properties, making it a versatile building block in organic synthesis. numberanalytics.com It can undergo a variety of chemical reactions, enabling the creation of a vast library of functionalized quinoline derivatives. numberanalytics.com These derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net The quinoline motif is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govbiointerfaceresearch.com

Overview of Vinyl-Substituted Pyridine-Quinoline Systems in Advanced Chemical Studies

Vinyl-substituted pyridine-quinoline systems represent a specific class of compounds that have garnered attention for their unique photophysical and electronic properties. The vinyl linker between the pyridine and quinoline rings creates a conjugated π-system, which can lead to interesting optical and electronic behaviors, such as fluorescence.

These systems are being explored for their potential in various advanced applications. For instance, their luminescent properties make them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for biomolecular imaging. nih.gov The ability of the pyridine and quinoline nitrogens to coordinate with metal ions also opens up possibilities in the field of supramolecular chemistry and sensor development. Research in this area often involves the synthesis of various derivatives to fine-tune their properties for specific applications.

Scope and Research Trajectories Pertaining to 2-(2-Pyridin-4-yl-vinyl)-quinoline

The specific compound, this compound, is a subject of focused research due to the combined attributes of its quinoline, pyridine, and vinyl components. Current research trajectories for this molecule and its close derivatives are multifaceted and span several key areas:

Synthesis and Characterization: Developing efficient and selective synthetic methods for this compound and its analogues is a primary focus. researchgate.net This includes exploring different catalytic systems and reaction conditions to achieve high yields and specific isomers (e.g., the E-olefin configuration). researchgate.net

Photophysical Properties: A significant area of investigation involves the detailed study of its absorption and emission properties. Researchers are interested in understanding how its molecular structure influences its fluorescence quantum yield and lifetime, which is crucial for its potential use in light-emitting devices and as a molecular probe. nih.gov

Supramolecular Chemistry: The presence of nitrogen atoms in both the pyridine and quinoline rings makes this compound an excellent candidate for constructing complex supramolecular architectures through hydrogen bonding and metal coordination. acs.org Studies in this area explore the formation of co-crystals and coordination polymers with unique solid-state properties. acs.org

Materials Science: The potential application of this compound in materials science is being explored, particularly in the development of functional materials. This includes its use as a building block for polymers and coatings with enhanced properties. A related compound, 2-Pyridin-4-Yl-Quinoline-4-Carboxylic Acid, is noted for its utility in developing advanced materials. chemimpex.com

Interactive Data Table: Research Focus on this compound and Related Systems

| Research Area | Key Focus | Potential Applications |

| Synthesis | Efficient and selective synthetic routes, catalytic methods | Scalable production for research and industrial use |

| Photophysics | Fluorescence, quantum yield, lifetime studies | OLEDs, fluorescent probes, sensors |

| Supramolecular Chemistry | Co-crystal formation, hydrogen bonding, metal coordination | Crystal engineering, functional solid-state materials |

| Materials Science | Polymer and coating development, advanced materials | Enhanced durability and performance of materials |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-pyridin-4-ylethenyl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-4-16-14(3-1)6-8-15(18-16)7-5-13-9-11-17-12-10-13/h1-12H/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXFQEBRXDBEAV-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Pyridin 4 Yl Vinyl Quinoline and Its Structural Analogues

Classical and Green Synthetic Approaches for Quinoline-Pyridine Conjugates

The synthesis of quinoline-pyridine conjugates, which are valuable scaffolds in various fields of chemical science, has been advanced through the development of both traditional and environmentally benign methodologies. These approaches prioritize efficiency, atom economy, and reduced environmental impact.

Knoevenagel Condensation and Related Coupling Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmdpi.com It involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction, typically catalyzed by a weak base. wikipedia.org This method is instrumental in synthesizing α,β-unsaturated ketones and other conjugated systems, which are precursors to various heterocyclic structures. wikipedia.org

While direct synthesis of 2-(2-Pyridin-4-yl-vinyl)-quinoline via Knoevenagel condensation is not prominently detailed, the underlying principle of condensing an activated methyl group with an aldehyde is highly relevant. A closely related and effective method is the direct condensation of 2-methylquinolines with appropriate aldehydes. nih.gov This aldol-type condensation, however, can necessitate harsh conditions such as high temperatures or long reaction times to achieve modest yields. nih.gov Alternative strategies have been developed to circumvent these challenges, including the use of imine surrogates and Mannich-type reactions. nih.gov

The general scheme for a Knoevenagel-type reaction leading to a vinyl linkage between a quinoline (B57606) and a pyridine (B92270) ring would involve the reaction of 2-methylquinoline (B7769805) with pyridine-4-carboxaldehyde. The methyl group of 2-methylquinoline is activated by the electron-withdrawing nature of the quinoline ring, allowing it to be deprotonated by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of pyridine-4-carboxaldehyde, leading to an intermediate which subsequently dehydrates to form the desired vinyl bridge.

Table 1: Knoevenagel Condensation Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Active Methylene Compound | Aldehyde/Ketone | Weakly Basic Amine (e.g., Piperidine) | Ethanol | α,β-unsaturated ketone |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry for constructing complex molecules from three or more starting materials in a single, convergent step. researchgate.netnih.govrsc.org These reactions are highly atom-economical and efficient, allowing for the rapid generation of molecular diversity. rsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.org

For the synthesis of quinoline-pyridine conjugates, MCRs offer a streamlined approach. For example, a Povarov reaction, which is an aza-Diels-Alder reaction, can be employed. This typically involves the reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com By selecting appropriate starting materials, such as an aniline, a pyridine-carboxaldehyde, and an alkyne, it is possible to construct the desired quinoline-pyridine framework in a one-pot process. mdpi.com The versatility of MCRs allows for the incorporation of various functional groups, enabling the synthesis of a wide array of structural analogues. rsc.org

Acceptorless Dehydrogenative Coupling Reactions

Acceptorless dehydrogenative coupling (ADC) represents a significant advancement in green chemistry, offering an atom-economical and environmentally benign pathway for the synthesis of N-heterocycles. rsc.orgnih.gov This strategy utilizes alcohols as readily available and less toxic starting materials, generating only hydrogen and water as byproducts. rsc.orgnih.gov The transition metal-catalyzed ADC of alcohols is a prominent method for constructing quinolines and related structures. rsc.org

Specifically, the synthesis of (E)-2-(2-(pyridin-4-yl)vinyl)quinoline has been achieved through an efficient and selective E-olefination via acceptorless dehydrogenative coupling. researchgate.net This reaction involves the coupling of 2-methylquinoline with a primary alcohol, such as 4-pyridinemethanol, catalyzed by a Ru(II)–N^N^O pincer-type complex. researchgate.net This method avoids the need for pre-functionalized starting materials and proceeds with high efficiency. Iron-catalyzed ADC has also been shown to be an effective, atom-economical method for quinoline synthesis from α-2-aminoaryl alcohols and secondary alcohols. rsc.org

Metal-Catalyzed Synthesis and Derivatization

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. Ruthenium and palladium catalysts are particularly prominent in the synthesis and functionalization of N-heteroarenes like quinoline and pyridine.

Ruthenium-Catalyzed E-Olefination of N-Heteroarenes

Ruthenium catalysts have emerged as highly effective for a variety of organic transformations, including the olefination of N-heteroarenes. rsc.org An efficient and selective E-olefination of alkyl-substituted quinolines and pyrazines can be achieved through the acceptorless dehydrogenative coupling of alcohols, catalyzed by Ru(II)–N^N^O pincer-type complexes. researchgate.net This process facilitates the synthesis of compounds like (E)-2-(2-(pyridin-4-yl)vinyl)quinoline from 2-methylquinoline and 4-pyridinemethanol. researchgate.net

The mechanism of these reactions often involves the catalytic dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation. researchgate.net Ruthenium pincer complexes are particularly effective in these transformations, enabling the synthesis of quinolines, 2-styrylquinolines, and quinazolines via ADC pathways. rsc.org These catalytic systems can operate with low catalyst loading and under aerial conditions, demonstrating high turnover numbers. rsc.org Ruthenium catalysis is also employed in C-H bond arylations of heteroarenes and in the synthesis of 2-pyridones through C–H/N–H bond functionalizations. acs.orgacs.org

Table 2: Ruthenium Catalysts in Olefination and Coupling Reactions

| Catalyst Type | Reaction | Substrates | Key Features |

|---|---|---|---|

| Ru(II)–N^N^O pincer complex | E-olefination via ADC | Alkyl-substituted quinolines, primary alcohols | High selectivity for E-isomer, environmentally benign researchgate.net |

| Ru NNN-pincer complex | ADC for quinoline synthesis | 2-aminobenzyl alcohols, secondary alcohols | Low catalyst loading, high turnover number rsc.org |

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has become a powerful strategy for the direct introduction of new functional groups onto otherwise inert C-H bonds, streamlining synthetic routes. nih.govmdpi.com This methodology is widely applied to the functionalization of heterocycles like pyridines and quinolines. nih.gov The C2 position of quinoline N-oxides can be selectively functionalized through Pd-catalyzed oxidative cross-coupling reactions with various partners, including indoles and thiophenes. mdpi.com

The mechanism often involves a double C-H activation process. mdpi.com For the synthesis of vinyl-linked heteroaromatics, palladium-catalyzed reactions can be employed to couple quinolines with pyridines. For instance, a directed C-H alkenylation could be envisioned, where a directing group on the quinoline ring guides the palladium catalyst to activate a specific C-H bond for coupling with a vinylpyridine. Pyridine- and quinoline-carboxylate ligands have been shown to be highly effective in promoting Pd-catalyzed transannular C-H arylation reactions. nih.gov While direct C-H vinylation to form this compound is a complex transformation, the principles of Pd-catalyzed C-H functionalization provide a clear pathway for the derivatization of the quinoline and pyridine cores, enabling the synthesis of a vast range of structural analogues. nih.govacs.org

Copper-Catalyzed Azide-Alkyne Cycloadditions for Conjugates

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is instrumental in creating complex molecular architectures, including conjugates of heterocyclic compounds like this compound. The core principle of CuAAC lies in the copper(I)-catalyzed reaction between a terminal alkyne and an azide, which proceeds under mild conditions with high yields and functional group tolerance.

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, which significantly lowers the activation energy compared to the uncatalyzed thermal cycloaddition. The result is the exclusive formation of the 1,4-regioisomer of the triazole product. Various copper(I) sources can be utilized, including CuI, CuBr, and [Cu(CH3CN)4]PF6. In many applications, the active Cu(I) catalyst is generated in situ from a copper(II) salt, such as CuSO4, by reduction with a mild reducing agent like sodium ascorbate.

For the creation of this compound conjugates, a derivative of the parent molecule bearing either an azide or a terminal alkyne functionality is required. This functionalized molecule can then be "clicked" with a corresponding reaction partner, which could be another small molecule, a biomolecule, or a polymer. For instance, an alkyne-modified this compound could be conjugated with an azide-containing peptide or fluorophore. The versatility of this reaction allows for the straightforward introduction of a wide array of functionalities onto the quinoline scaffold.

| Catalyst System | Reactants | Product | Key Features |

| Cu(I) salt (e.g., CuI) | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild reaction conditions. |

| CuSO4 / Sodium Ascorbate | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | In situ generation of Cu(I), widely used in bioconjugation. |

| [Cu(CH3CN)4]PF6 | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | Effective in nonpolar solvents. |

Oxidative Annulation and Cyclization Mechanisms

The construction of the quinoline core of this compound can be achieved through various synthetic strategies, including oxidative annulation and cyclization reactions. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed C-H activation.

One notable approach is the Rh(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes. nih.gov In this type of reaction, a pyridine derivative can react with two molecules of an alkyne in the presence of a rhodium catalyst and an oxidant, such as Cu(OAc)2, to yield a quinoline. nih.gov The reaction proceeds through a cascade of C-H activation steps on the pyridine ring, leading to the formation of the fused quinoline system. nih.gov The selectivity of this reaction can be dependent on the oxidant used. nih.gov

A direct synthesis of (E)-2-(2-(pyridin-4-yl)vinyl)quinoline has been reported via a Cu-TEMPO catalyzed dehydrogenation followed by a cross Rauhut-Currier type reaction. researchgate.net This method involves the functionalization of the benzylic C-H bond of a precursor molecule. researchgate.net The reaction mechanism is elucidated through control experiments and highlights the efficiency of using a cost-effective metal catalyst under mild conditions. researchgate.net

Furthermore, 2-styrylquinolines can undergo regiospecific C-N photocyclization, leading to the formation of quino[1,2-a]quinolizinium derivatives. nih.gov The effectiveness of this photocyclization is influenced by the electronic properties of the substituents on the phenyl ring. nih.gov

| Reaction Type | Catalyst/Reagent | Starting Materials | Product |

| Oxidative Annulation | [RhCp*Cl2]2 / Cu(OAc)2 | Functionalized Pyridine, Alkyne | Quinolines nih.gov |

| Dehydrogenative Coupling | CuCl / TEMPO | Alkylated Quinoline Precursor | (E)-2-(2-(pyridin-4-yl)vinyl)quinoline researchgate.net |

| Photocyclization | UV light | 2-Styrylquinoline (B1231325) | Quino[1,2-a]quinolizinium derivative nih.gov |

Synthetic Pathways for Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its chemical and physical properties. Regioselective substitution allows for the precise introduction of functional groups at specific positions on the quinoline or pyridine rings. Transition metal-catalyzed C-H activation is a powerful tool for achieving such selective functionalizations.

For the quinoline moiety, direct C-H functionalization can be achieved at various positions, with the C2 and C4 positions being common targets. mdpi.com Palladium-catalyzed reactions, for instance, have been employed for the C2 arylation of quinoline N-oxides. mdpi.com While these methods have not been specifically reported for this compound, the principles can be extended to this molecule. The directing group ability of the pyridine and vinyl substituents would play a significant role in determining the regioselectivity of such reactions.

Another strategy involves the dearomative hydroboration of quinolines, which can selectively introduce boron at the 5,6- or 5,8-positions of the quinoline ring. The regioselectivity is controlled by the choice of phosphine ligand on the borane complex. This approach provides a pathway to functionalized heterocycles by disrupting the aromaticity of the quinoline core.

For the pyridine ring, regioselective C-4 alkylation can be achieved using a blocking group strategy in a Minisci-type reaction. A maleate-derived blocking group can direct the alkylation to the C-4 position of the pyridine.

| Methodology | Target Position | Catalyst/Reagent | Key Feature |

| Pd-catalyzed C-H Arylation | Quinoline C2 | Pd(OAc)2 / Ag2CO3 | Requires N-oxide activation mdpi.com |

| Dearomative Hydroboration | Quinoline C5, C6, C8 | Phosphine-ligated borane | Ligand-controlled regioselectivity |

| Minisci-type Alkylation | Pyridine C4 | Maleate blocking group / AgNO3 | High regioselectivity for C4 |

The synthesis of derivatives of this compound that incorporate other heterocyclic moieties can lead to compounds with novel properties. These additional heterocycles can be introduced through various synthetic strategies, either by building upon the existing scaffold or by constructing the quinoline or pyridine ring with the desired heterocycle already appended.

One approach is the annulation of a thiazine ring onto a quinoline scaffold. For example, the reaction of 8-quinolinesulfenyl halides with vinyl ethers can lead to the regioselective formation of nih.govnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives. This demonstrates the feasibility of fusing sulfur-containing heterocycles to the quinoline core.

Another strategy involves the synthesis of quinoline-pyrimidine hybrids. These can be prepared through multi-component reactions or by coupling pre-functionalized quinoline and pyrimidine precursors. The linkage between the two heterocyclic systems can be varied, leading to a diverse range of molecular architectures.

Furthermore, pyridine-bridged analogues of bioactive molecules have been synthesized, where a pyridine ring acts as a linker between two other aromatic systems. This concept can be applied to the synthesis of more complex structures derived from this compound, where the pyridine or quinoline moiety is further substituted with other heterocyclic rings.

| Incorporated Heterocycle | Synthetic Strategy | Example Precursors |

| Thiazine | Annulation reaction | 8-Quinolinesulfenyl halide, vinyl ether |

| Pyrimidine | Multi-component reaction or coupling | Functionalized quinolines and pyrimidines |

| Pyridine (as a linker) | Sequential Suzuki coupling | Dibromopyridines, boronic acids |

Advanced Theoretical and Computational Investigations of 2 2 Pyridin 4 Yl Vinyl Quinoline

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT has become the workhorse of quantum chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in any computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(2-Pyridin-4-yl-vinyl)-quinoline, this involves finding the minimum energy structure, which corresponds to the most likely conformation of the molecule. Theoretical studies on isostructural Th(IV) and U(IV) pyridine (B92270) dipyrrolide complexes, which also feature complex rotational landscapes, highlight the importance of these analyses. The key degrees of freedom in this compound are the torsional angles around the single bonds of the vinyl linker, which connect the quinoline (B57606) and pyridine rings.

The planarity of the molecule is a critical factor. A fully planar conformation would maximize the π-conjugation between the two aromatic systems, which significantly influences the electronic and optical properties. However, steric hindrance between hydrogen atoms on the quinoline and pyridine rings adjacent to the vinyl bridge can lead to a non-planar, twisted conformation. DFT calculations can predict the energetically preferred dihedral angles and the energy barriers between different conformations, such as the cis and trans isomers.

Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's chemical stability and the energy required for its lowest electronic excitation.

For this compound, DFT calculations typically show that the electron density of the HOMO and LUMO is delocalized across the entire π-conjugated system, encompassing both the quinoline and pyridine rings and the vinyl linker. The distribution of these orbitals is not uniform; for instance, the HOMO might be more localized on the quinoline part, while the LUMO might have larger coefficients on the pyridine ring, indicating a potential for intramolecular charge transfer (ICT) upon excitation. The HOMO-LUMO gap is a key indicator of the material's potential use in optoelectronic devices.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with functional/basis set |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with functional/basis set |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a well-established methodology for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, one can predict the ¹H and ¹³C NMR spectra of this compound. This is often achieved using the Gauge-Including Atomic Orbital (GIAO) method.

These theoretical predictions are invaluable for several reasons. They can aid in the definitive assignment of experimental NMR signals, which can be complex in polycyclic aromatic systems. Furthermore, by comparing calculated shifts for different potential isomers or conformations (e.g., cis vs. trans), computational data can help identify the specific structure present in a sample. The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set.

Table 2: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts

| Carbon Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (Quinoline) | Data not available | Data not available | Data not available |

| Cα (Vinyl) | Data not available | Data not available | Data not available |

| Cβ (Vinyl) | Data not available | Data not available | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT excels at describing the ground state, understanding how a molecule interacts with light requires studying its electronic excited states. TD-DFT is the most common method for this purpose, providing insights into photophysical and photochemical processes.

Photophysical Property Prediction (e.g., luminescence, absorption)

TD-DFT calculations can predict the electronic absorption spectrum of this compound by calculating the energies and oscillator strengths of vertical excitations from the ground state to various excited states. The lowest energy absorption band, often of most interest, typically corresponds to the HOMO → LUMO transition (a π → π* transition). The calculated absorption maxima (λmax) can be compared directly with experimental UV-Vis spectra.

Furthermore, TD-DFT can be used to investigate the properties of the first excited state (S₁), from which luminescence (fluorescence) typically occurs. By optimizing the geometry of the S₁ state, one can calculate the emission energy (fluorescence λmax) and the Stokes shift (the difference in energy between the absorption and emission maxima). These calculations can also help understand the nature of the emitting state, for instance, whether it has significant intramolecular charge transfer character, which is often influenced by solvent polarity.

Table 3: Calculated Photophysical Data

| Parameter | Description | Predicted Value |

|---|---|---|

| λabs (max) | Wavelength of maximum absorption | Varies with functional/solvent model |

| Oscillator Strength (f) | Intensity of the S₀→S₁ transition | Varies with functional/solvent model |

| λem (max) | Wavelength of maximum emission | Varies with functional/solvent model |

Studies of Photoinduced Processes (e.g., cis-trans isomerization)

The vinyl linkage in this compound allows for the possibility of cis-trans (or E/Z) isomerization upon absorption of light. This photoisomerization is a fundamental photochemical process that can be modeled using TD-DFT. By mapping the potential energy surfaces of the ground and excited states as a function of the torsional angle around the C=C double bond, researchers can elucidate the mechanism of isomerization.

Typically, upon excitation to the first singlet excited state (S₁), the energy barrier for rotation around the vinyl double bond is significantly reduced compared to the ground state. The molecule can then twist towards a "perpendicular" conformation, where the S₁ and ground state (S₀) potential energy surfaces often approach each other or intersect (at a conical intersection). This provides a pathway for non-radiative decay back to the ground state, populating both the cis and trans isomers. TD-DFT can be used to locate these critical points on the potential energy surface and calculate the energy barriers, providing a detailed picture of the photoisomerization dynamics.

Molecular Modeling and In Silico Approaches to Mechanistic Studies

Computational chemistry and molecular modeling have emerged as indispensable tools in modern chemical research, offering profound insights into the structural, electronic, and reactive properties of molecules. For complex organic compounds like this compound, these in silico methods provide a powerful lens through which to examine its behavior at the atomic level. This section explores the application of such computational strategies to unravel the intricacies of its reaction mechanisms and binding interactions.

Reaction Mechanism Elucidation via Computational Pathways

While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, general principles from related quinoline syntheses can be extrapolated. Theoretical investigations into the formation of similar vinyl-substituted quinolines often employ Density Functional Theory (DFT) to map out potential reaction pathways. These studies typically focus on identifying transition states, calculating activation energies, and determining the thermodynamic feasibility of proposed mechanisms, such as condensation or coupling reactions.

For analogous systems, computational approaches have been instrumental in understanding the role of catalysts, the effect of substituents on reaction rates, and the stereoselectivity of the resulting products. Such computational elucidation provides a step-by-step energetic profile of the reaction, which is crucial for optimizing synthetic protocols and designing more efficient catalytic systems.

Binding Affinity and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the general interaction between a ligand and a target protein at the molecular level, providing insights into binding affinity and the non-covalent interactions that stabilize the complex.

In the context of this compound, while specific therapeutic efficacy studies are outside the scope of this article, general molecular docking simulations can be performed to assess its potential interactions with various biological macromolecules. These studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are fundamental to molecular recognition.

The outcomes of such in silico experiments are typically quantified by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked conformation provides a visual and energetic understanding of how the molecule fits into a binding site.

In-depth Article on the Coordination Chemistry of this compound Not Feasible Due to Lack of Specific Research Data

An exhaustive review of available scientific literature reveals a significant scarcity of detailed research on the coordination chemistry of the specific compound This compound as a ligand with a range of transition metals. While the synthesis of this compound is documented, comprehensive studies detailing the formation, structural analysis, and photophysical properties of its coordination complexes with metals such as Pd(II), Ru(II), Cu(I), Zn(II), Mn(II), Co(II), Cd(II), and Ag(I) are not sufficiently available to construct a scientifically robust article as per the requested detailed outline.

The available research in this area predominantly focuses on derivatives of this molecule, most notably 2-(pyridin-4-yl)quinoline-4-carboxylic acid . This closely related compound, which features an additional carboxylic acid group, has been extensively studied as a ligand. There is a wealth of information regarding its complexation with various transition metals, including detailed X-ray crystallographic data, the formation of intricate one- and three-dimensional supramolecular networks, and analysis of the photophysical properties of the resulting metal complexes.

Given the strict requirement to focus solely on "this compound," it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline without introducing data from related but distinct chemical entities. This would violate the core instruction of the request.

Therefore, while the potential of this compound as a chelating ligand is clear from its structure, the specific research required to detail its coordination behavior across the requested parameters is not present in the public domain at this time. Should you be interested in an article on the well-documented coordination chemistry of its derivative, 2-(pyridin-4-yl)quinoline-4-carboxylic acid , sufficient data exists for a comprehensive analysis.

Coordination Chemistry and Metal Complexes Involving 2 2 Pyridin 4 Yl Vinyl Quinoline As a Ligand

Photophysical Properties of Metal Complexes

Luminescence Behavior and Quenching Mechanisms

The luminescence of compounds derived from 2-(2-Pyridin-4-yl-vinyl)-quinoline is a notable characteristic. Research has shown that these compounds can exhibit significant fluorescence.

Luminescence Properties

Derivatives of 2-[2-(pyridin-4-yl)vinyl]quinoline have been synthesized and their spectral-luminescent properties investigated. These compounds have been found to exhibit blue-green luminescence, with emission maxima (λmax) in the range of 438–512 nm. researchgate.net The quantum yield of this luminescence, which is a measure of the efficiency of the emission process, has been shown to be highly dependent on the specific substitutions on the quinoline (B57606) ring. For instance, alkyl derivatives of 2-styryl-8-hydroxyquinoline have demonstrated relatively high quantum yields, ranging from 0.16 to 0.41. researchgate.net This suggests that modifications to the molecular structure can significantly enhance the luminescent output.

In a study by Pasichnyk and colleagues, various derivatives were synthesized, and their luminescent properties were characterized. The data below summarizes the findings for some of these compounds.

| Compound/Derivative | Emission Max (λmax) (nm) | Quantum Yield (φ) |

| Alkyl derivatives of 2-styryl-8-hydroxyquinoline | 438-512 | 0.16 - 0.41 |

| 2-[2-(9-Anthryl)vinyl]-8-methoxyquinoline | Not specified | 0.25 |

| 8-hydroxy analog of the above | Not specified | 0.067 |

Quenching Mechanisms

While detailed studies on the specific quenching mechanisms for metal complexes of this compound are not extensively documented in the reviewed literature, general principles of luminescence quenching in metal complexes can be considered. Quenching refers to any process that decreases the fluorescence intensity of a substance.

One common quenching mechanism is static quenching , which occurs when the fluorescent molecule forms a non-fluorescent complex with another substance (the quencher) in the ground state. For instance, studies on other pyridine-containing ligands, such as 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, have shown that interaction with metal ions like Cd²⁺, Co²⁺, Pb²⁺, and Cu²⁺ leads to fluorescence quenching through the formation of a ground-state complex. acs.org This process is characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime.

Another potential mechanism is non-radiative decay from the excited state. In some metal complexes, particularly those with heavy metals, intersystem crossing from the singlet excited state to a triplet state is enhanced. While this can lead to phosphorescence, it can also open up pathways for non-radiative decay back to the ground state, effectively quenching the fluorescence. The nature of the metal ion and the rigidity of the complex play crucial roles. For example, the coordination of a ligand to a metal ion can reduce the rotation of parts of the molecule, which in some cases can lead to an increase in emission intensity by restricting non-radiative decay pathways. researchgate.net Conversely, certain metal ions can introduce new, efficient non-radiative decay channels.

Theoretical studies on related systems, such as platinum(II) complexes, suggest that the interplay between ligand-centered and metal-to-ligand charge-transfer states, as well as the degree of spin-orbit coupling, dictates the radiative versus non-radiative decay rates. researchgate.net A lack of significant metal-to-ligand charge transfer character in the excited state can lead to weak spin-orbit coupling and thus limited radiative rates, favoring quenching. researchgate.net

Applications in Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells - DSSCs)

While direct applications of metal complexes of this compound in dye-sensitized solar cells (DSSCs) are not prominently reported, the closely related family of pyridine-quinoline ligands has been explored for this purpose, particularly in copper(I)-based DSSCs. researchgate.netnih.govnih.gov These devices are a type of low-cost solar cell that uses a photosensitive dye to absorb sunlight and generate electrons.

In one study, a copper(I) complex incorporating 6'-methyl-2,2'-pyridyl-quinoline-4-carboxylic acid demonstrated a power conversion efficiency of 1.20%, which was slightly higher than the standard reference dye used in the same conditions. researchgate.net This enhanced performance was primarily attributed to a higher open-circuit voltage. researchgate.net The presence of the carboxylic acid group is crucial as it acts as an anchor, binding the dye to the titanium dioxide (TiO₂) semiconductor surface of the DSSC.

The table below presents photovoltaic performance data for DSSCs based on copper(I) complexes with various pyridine-quinoline ligands, illustrating their potential in this application.

| Dye (Copper(I) Complex with Ligand) | Voc (mV) | Jsc (mA·cm-2) | FF | η (%) |

| [Cu(pqca)₂]⁺ | Not specified | Not specified | Not specified | Not specified |

| [Cu(6'-Mepqca)₂]⁺ | 530 | Not specified | Not specified | 1.20 |

| [Cu(dmdcbpy)₂]⁺ (Standard) | Not specified | Not specified | Not specified | 1.05 |

Note: pqca (B1677984) = 2,2'-pyridyl-quinoline-4-carboxylic acid; 6'-Mepqca = 6'-methyl-2,2'-pyridyl-quinoline-4-carboxylic acid; dmdcbpy = 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid. Data from researchgate.net.

These findings suggest that metal complexes of this compound, with appropriate functionalization (such as the addition of a carboxylic acid anchoring group), could be promising candidates for use as sensitizers in DSSCs. The extended conjugation provided by the vinyl linker could potentially lead to favorable light-harvesting properties.

Functional Applications of 2 2 Pyridin 4 Yl Vinyl Quinoline Derivatives in Materials Science and Catalysis

Photocatalytic Transformations and Processes

The distinct electronic structure of 2-(2-pyridin-4-yl-vinyl)-quinoline derivatives enables them to participate in and catalyze a variety of light-driven chemical reactions. These compounds can absorb light energy and transfer it to other molecules, initiating or accelerating chemical transformations.

Light-Driven Organic Synthesis

The application of photocatalysis in organic synthesis offers a green and efficient alternative to traditional methods. Derivatives of this compound have shown promise in several types of light-driven organic reactions.

Olefination: Ruthenium(II)-NNO pincer-type complexes have been utilized to catalyze the selective E-olefination of methyl-substituted N-heteroarenes with primary alcohols. researchgate.net This process results in the formation of a carbon-carbon double bond, yielding (E)-2-(2-(pyridin-4-yl)vinyl)quinoline. researchgate.net The reaction proceeds via an acceptorless dehydrogenative coupling mechanism, releasing only water and hydrogen gas as byproducts. researchgate.net

C-S Bond Formation: While direct examples involving this compound derivatives are still emerging, related quinoline (B57606) structures are instrumental in photocatalytic C-S bond formation. For instance, gold-catalyzed intermolecular reactions between terminal alkynes and sulfinic acids efficiently produce α-substituted vinyl sulfones. nih.gov This highlights the potential of quinoline-based structures to facilitate the creation of carbon-sulfur bonds under photocatalytic conditions.

Oxidative Cyclization: Visible-light-excited 9,10-phenanthrenequinone (PQ*) has been effectively used as a photocatalyst for synthesizing polysubstituted quinolines through the electrocyclization of 2-vinylarylimines. acs.org This method can yield 2,4-disubstituted quinolines in high amounts within an hour of excitation with blue LEDs at room temperature. acs.org Mechanistic studies suggest that the excited state of PQ induces a one-electron oxidation of the imine substrate, which in turn triggers the electrocyclization process. acs.org Furthermore, palladium-catalyzed oxidative cyclization of 2-alkenylanilines serves as a method to prepare 2-vinylindoline derivatives. researchgate.net

Photocatalytic Degradation of Organic Pollutants

The increasing environmental concern over organic pollutants has driven research into effective degradation methods. Photocatalysis using derivatives of this compound presents a promising solution.

Composite materials made of pyridine-based polymers and metal oxides like ZnO and TiO2 have been successfully used for environmental remediation. researchgate.net For example, a poly(4-vinylpyridine)-ZnO composite has demonstrated high efficacy in the photodegradation of methyl orange. researchgate.net Similarly, these composites have been tested for the photodegradation of benzoic acid in water. researchgate.net The mechanism involves the generation of reactive oxygen species such as hydroxyl radicals (OH•), superoxide (B77818) radicals (O2-•), and holes (h+), which are responsible for the reduction of pollutants. mdpi.com

Role as Photo-catalysts and Photo-sensitizers

The inherent photophysical properties of this compound derivatives make them suitable for use as both photocatalysts and photosensitizers. As photocatalysts, they can directly absorb light and drive chemical reactions. As photosensitizers, they can absorb light and then transfer the energy to another molecule, which then undergoes a chemical reaction.

For instance, iron-photocatalyzed couplings have been used for the alkylation of pyridine (B92270) and quinoline derivatives under basic conditions through a Minisci-type reaction. mdpi.com This involves the cross-dehydrogenative C-C coupling of N-heterocycles with ethers under mild conditions. mdpi.com In a different approach, visible-light-excited 9,10-phenanthrenequinone acts as a photocatalyst to synthesize polysubstituted quinolines from 2-vinylarylimines. acs.org

Development of Chemosensors and Luminescent Probes

The ability of this compound derivatives to exhibit changes in their fluorescence or color upon binding with specific analytes makes them excellent candidates for chemosensors and luminescent probes.

Sensing Mechanisms for Metal Ions

These derivatives have been engineered to selectively detect various metal ions, which is crucial for environmental monitoring and biological imaging. The quinoline moiety often acts as a signaling unit, while other parts of the molecule form a binding pocket for the metal ion. nih.gov

Zn(II): A bis-quinoline-based acyl hydrazone has been developed as a fluorescent probe for Zn(II) ions. mdpi.com This sensor exhibits emissive properties upon selective binding to zinc, forming a complex that is fluorescent even in the solid state. mdpi.com The limit of detection for Zn(II) was found to be 73.8 nM. mdpi.com

Fe(III): A 3D zinc-organic framework incorporating a quinoline-2,6-dicarboxylate linker has been synthesized for the highly selective fluorescent sensing of Fe(III) ions. rsc.org This sensor shows a rapid fluorescence quenching response upon the addition of an Fe(III) solution, with a very low detection limit of 9.2 ppb. rsc.org The sensing mechanism is attributed to both fluorescence resonance energy transfer (FRET) and photo-induced electron transfer (PET) processes. rsc.org

Cr(VI): While specific examples for Cr(VI) sensing with this exact compound are less common, the general class of quinoline derivatives is widely explored for detecting various heavy metal ions.

The table below summarizes the performance of some quinoline-based chemosensors for metal ion detection.

| Target Ion | Sensor Type | Detection Limit | Reference |

| Zn(II) | Bis-quinoline-based acyl hydrazone | 73.8 nM | mdpi.com |

| Fe(III) | 3D Zinc-organic framework | 9.2 ppb | rsc.org |

Detection of Organic Analytes

Beyond metal ions, derivatives of this compound can also be designed to detect specific organic molecules.

Levofloxacin: While direct detection by this compound is not documented, related quinoline-based systems are used. The inherent fluorescence of quinoline derivatives makes them suitable for developing sensors for various organic molecules.

Benzaldehyde (B42025): Derivatives such as 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde are themselves interesting compounds with potential applications in materials science and as intermediates in organic synthesis. smolecule.com The development of sensors for benzaldehyde could be achieved by modifying the this compound structure to include a recognition site that selectively interacts with the aldehyde group.

Advanced Materials Development

The unique molecular architecture of this compound, featuring a conjugated system linking two distinct nitrogen-containing heterocyclic rings (quinoline and pyridine), makes its derivatives highly promising candidates for the development of advanced materials. This structure provides a rigid and planar framework with tunable electronic and photophysical properties, essential for applications in materials science. The presence of nitrogen atoms in both rings offers sites for protonation, quaternization, and metal coordination, enabling the creation of responsive materials and complex supramolecular structures.

Integration into Polymers and Coatings

While direct integration of the parent compound this compound into polymers is an emerging area of research, the broader class of quinoline and vinylpyridine derivatives has seen significant use in polymer science and protective coatings. These compounds can be incorporated into polymeric structures either as part of the main chain or as pendant groups, or used as functional additives in coating formulations.

The quinoline moiety is known for its potential in creating anti-corrosion coatings, leveraging the ability of the nitrogen atom to coordinate with metal surfaces and form a protective layer. Similarly, poly(4-vinylpyridine) is utilized in a variety of applications, including the fabrication of anti-corrosive coatings and the development of pH-sensitive systems. Derivatives of this compound could be functionalized with polymerizable groups (e.g., vinyl, acrylate) to be covalently bonded into polymer backbones. This would create polymers with inherent photophysical properties or enhanced thermal stability.

As additives, these derivatives could impart specific functionalities to coatings. For instance, their UV-absorbing properties, stemming from the extended π-conjugated system, could enhance the photostability of organic coatings by protecting the underlying material from UV degradation. Furthermore, the basic nitrogen sites could interact with acidic species, suggesting potential applications as corrosion inhibitors or adhesion promoters in coating formulations.

Components in Optoelectronic and Supramolecular Devices

The photophysical properties of this compound and its analogues make them highly suitable for use in optoelectronic and supramolecular devices. The extended π-conjugation between the quinoline and pyridine rings through a vinyl linker gives rise to interesting luminescent and electronic behaviors.

Organic Light-Emitting Diodes (OLEDs): Derivatives of 2-styrylquinoline (B1231325) are recognized as promising materials for OLEDs. acs.org Research on compounds with a similar structural motif, such as 2-[2-(9-anthryl)vinyl]quinolines, has demonstrated their potential as electroluminescent materials. researchgate.net For example, 2-[2-(9-anthryl)vinyl]-8-methoxyquinoline exhibits significant luminescence with a quantum yield of 0.25, making it a candidate for the emissive layer in OLED devices. researchgate.net The introduction of different substituents on the quinoline or pyridine rings can tune the emission color and efficiency. The general class of quinoline derivatives is known to possess luminescent properties applicable to OLEDs and organic solar cells. nih.gov

| Compound/Derivative | Application | Key Finding |

| 2-[2-(9-anthryl)vinyl]-8-methoxyquinoline | OLEDs | Shows strong luminescence with a quantum yield of 0.25. researchgate.net |

| 2-[2-(9-anthryl)vinyl]quinolin-8-ol | OLEDs | Exhibits a lower luminescence quantum yield of 0.067 compared to its methoxy (B1213986) derivative. researchgate.net |

| General Quinoline Scaffolds | OLEDs, OSCs | Possess inherent luminescent properties suitable for optoelectronic applications. nih.gov |

Supramolecular Assemblies and Sensors: The ability of the pyridine and quinoline nitrogen atoms to act as ligands for metal ions opens the door to the construction of complex supramolecular structures. acs.org These metal complexes can exhibit unique photophysical phenomena, such as aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly luminescent upon aggregation. nih.gov

A study on a dinuclear Manganese(II) complex with a substituted 2-(pyridin-2-yl)quinoline (B8816189) ligand revealed such AIE properties. nih.gov In a mixture of tetrahydrofuran (B95107) (THF) and water, the complex's fluorescence color changed from blue to green and finally to yellow as the water fraction increased, demonstrating its potential as a sensor for solvent polarity or as a component in self-assembling light-emitting systems. nih.gov The development of such metal-organic structures is a key area in supramolecular chemistry, aiming to create materials with dynamic and responsive functions. acs.org

Functionalized 2-(5-arylpyridin-2-yl)quinolines have also been identified as potential "push-pull" fluorophores, where electron-donating and electron-withdrawing groups within the molecule create a charge-transfer state upon excitation, which is highly sensitive to the local environment. researchgate.net

| System | Property Investigated | Observation | Potential Application |

| Dinuclear Mn(II) complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline | Aggregation-Induced Emission (AIE) | Fluorescent color changes from blue to yellow with increasing water fraction in THF. nih.gov | Supramolecular sensors, self-assembling emitters. nih.gov |

| Functionalized 2-(5-arylpyridin-2-yl)quinolines | Photophysical Properties | Described as potential push-pull fluorophores. researchgate.net | Molecular probes, sensors. researchgate.net |

Q & A

Q. What are the primary synthetic routes for preparing 2-(2-Pyridin-4-yl-vinyl)-quinoline?

The synthesis often involves coupling reactions between pyridine derivatives and quinoline precursors. For example, modified Doebner reactions (three-component reactions using arylamines, aldehydes, and pyruvic acid) are foundational for constructing 2-arylquinoline scaffolds . Additionally, PyBOP-mediated coupling in DMF with NMM as a base has been employed for analogous compounds, yielding intermediates that can be further functionalized .

Q. How is structural characterization of this compound typically performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR can confirm vinyl proton coupling patterns, while HRMS validates molecular ion peaks. X-ray crystallography is used for absolute configuration determination in related quinoline derivatives .

Q. What preliminary biological activities have been reported for quinoline-vinyl-pyridine derivatives?

Analogous compounds exhibit antibacterial and antitubercular properties. Metal complexes of similar quinolines show enhanced activity due to improved bioavailability, as seen in studies with zinc and copper complexes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in coupling reactions involving this compound?

Solvent choice (e.g., DMF vs. MeCN) and catalyst selection critically influence yields. For instance, RuO₂·H₂O in CCl₄/MeCN under aerobic conditions improved oxidative coupling efficiency for related thiadiazolylquinolines . Temperature control (room temperature vs. reflux) and stoichiometric ratios (e.g., PyBOP:amine) also play roles in minimizing side products .

Q. How do researchers resolve contradictions in spectroscopic data for quinoline derivatives?

Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. Multi-technique validation (e.g., IR, UV-Vis) and computational modeling (DFT) are recommended. For example, crystallographic data from analogs like 2-(4-methylphenyl)quinoline-4-carboxylic acid resolved ambiguities in proton assignments .

Q. What strategies mitigate instability issues in this compound derivatives during storage?

Light-sensitive or oxidation-prone derivatives require inert atmosphere storage (argon/glovebox) and low temperatures. For instance, compound 8 (a thiadiazolylquinoline analog) degraded in organic solvents but stabilized as a lyophilized powder .

Q. How are metal complexes of this compound designed for targeted biological applications?

Ligand denticity and metal ion choice (e.g., Zn²⁺ for luminescence, Cu²⁺ for redox activity) are tailored to the application. Spectroscopic titration (UV-Vis, fluorescence quenching) and X-ray crystallography validate coordination modes, as demonstrated in benzimidazole-quinoline complexes .

Q. What computational methods predict the DNA-binding potential of quinoline derivatives?

Molecular docking (AutoDock, Schrödinger) and MD simulations assess intercalation or groove-binding. For thiazoloquinolines, substituent effects at the 2-position (e.g., aliphatic amines) were correlated with experimental DNA affinity via in silico binding energy calculations .

Methodological Notes

- Synthetic Protocols : Prioritize V₂O₅/Fe₃O₄-catalyzed Doebner reactions for eco-friendly, aqueous-phase synthesis of 2-arylquinolines .

- Analytical Workflows : Combine HPLC (Zorbax SB-C18 columns) with gradient elution for purifying polar byproducts .

- Safety Considerations : Derivatives like 4-(dimethylaminostyryl)quinoline are reproductive toxins; handle with PPE and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.